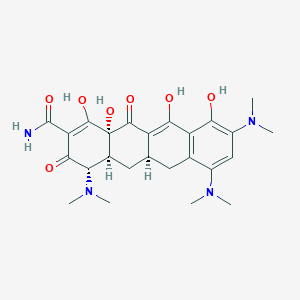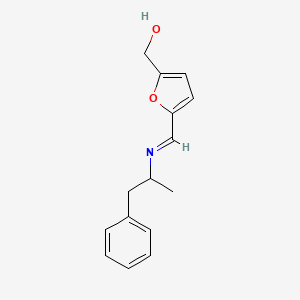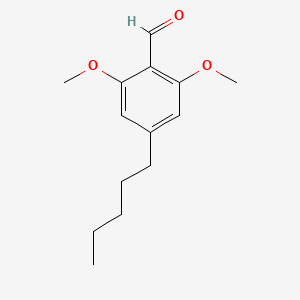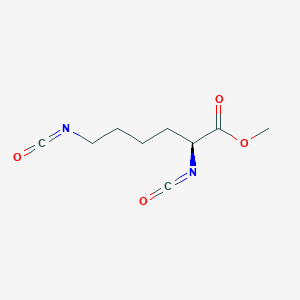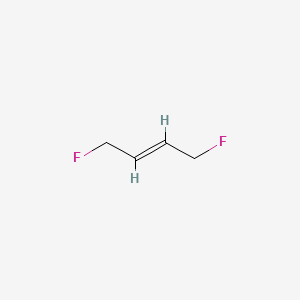
1,4-Difluoro-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-butene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms in the butene chain
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-butene can be synthesized through several methods. One common approach involves the fluorination of 1,4-dibromo-2-butene using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of bromine atoms with fluorine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-difluoro-2-butyne. This process uses a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve the desired product .
化学反応の分析
Types of Reactions: 1,4-Difluoro-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of difluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to 1,4-difluorobutane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Difluorinated carboxylic acids.
Reduction: 1,4-Difluorobutane.
Substitution: 1,4-Dihydroxy-2-butene.
科学的研究の応用
1,4-Difluoro-2-butene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their unique pharmacokinetic properties.
作用機序
The mechanism of action of 1,4-difluoro-2-butene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
類似化合物との比較
1,1-Difluorobutene: Similar in structure but with both fluorine atoms on the same carbon.
1,4-Dichloro-2-butene: Chlorinated analogue with chlorine atoms instead of fluorine.
1,4-Dibromo-2-butene: Brominated analogue with bromine atoms instead of fluorine.
Uniqueness: 1,4-Difluoro-2-butene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and bond strength. These properties make it more reactive and stable compared to its chlorinated and brominated counterparts .
特性
CAS番号 |
407-81-8 |
|---|---|
分子式 |
C4H6F2 |
分子量 |
92.09 g/mol |
IUPAC名 |
(E)-1,4-difluorobut-2-ene |
InChI |
InChI=1S/C4H6F2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ |
InChIキー |
ABBQDHANZQEWHT-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/CF)F |
正規SMILES |
C(C=CCF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)
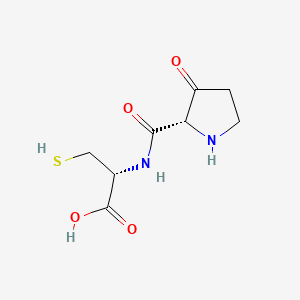
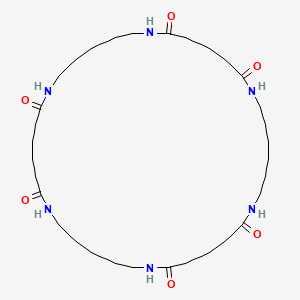
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
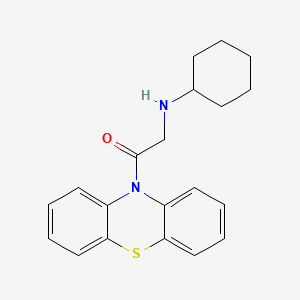
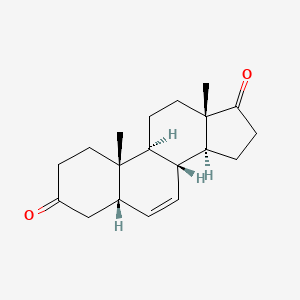
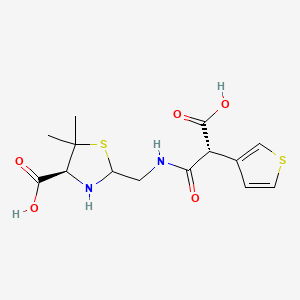
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
